N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide
Overview
Description
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 3-chloropropylamine to form N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Coupling reactions: The bromine atom on the pyrazole ring can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Biological studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their interactions with proteins and nucleic acids.
Materials science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function . The pyrazole ring may also interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound that lacks the chloroacetamide group but shares the pyrazole ring structure[][3].
N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-2-chloroacetamide: Similar in structure but with a chlorine atom instead of bromine on the pyrazole ring[][3].
Uniqueness
N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-chloroacetamide is unique due to the combination of the bromine-substituted pyrazole ring and the chloroacetamide group. This combination allows for specific interactions and reactivity that are not present in simpler or differently substituted analogs[3][3].
Properties
IUPAC Name |
N-[3-(4-bromopyrazol-1-yl)propyl]-2-chloroacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClN3O/c9-7-5-12-13(6-7)3-1-2-11-8(14)4-10/h5-6H,1-4H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQULWLRSUUNWCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCNC(=O)CCl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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